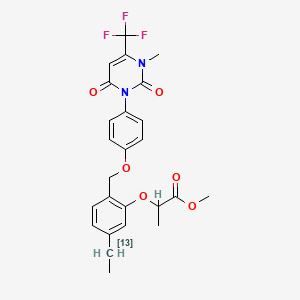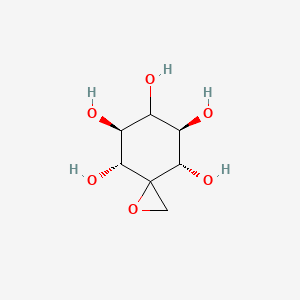
(+/-)-Benzfendizone-13C1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+/-)-Benzfendizone-13C1 is a compound of interest in various scientific fields due to its unique chemical properties and potential applications. This compound is a labeled version of Benzfendizone, where the carbon-13 isotope is incorporated into the molecular structure. The labeling with carbon-13 allows for detailed studies using nuclear magnetic resonance (NMR) spectroscopy, making it a valuable tool in research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-Benzfendizone-13C1 typically involves the incorporation of carbon-13 into the precursor molecules. This can be achieved through various synthetic routes, including:
Grignard Reaction: A common method where a carbon-13 labeled Grignard reagent reacts with a suitable electrophile to form the desired compound.
Carbon-13 Labeled Reagents: Utilizing commercially available carbon-13 labeled reagents in the synthesis process to ensure the incorporation of the isotope.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(+/-)-Benzfendizone-13C1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(+/-)-Benzfendizone-13C1 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace the pathways of carbon atoms in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool in imaging techniques.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (+/-)-Benzfendizone-13C1 involves its interaction with specific molecular targets. The carbon-13 labeling allows researchers to track the compound’s behavior in various environments. The pathways involved include:
Binding to Receptors: The compound may bind to specific receptors, altering their activity.
Enzyme Interaction: It can act as a substrate or inhibitor for certain enzymes, affecting metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzfendizone: The non-labeled version of the compound.
Carbon-13 Labeled Compounds: Other compounds labeled with carbon-13 for research purposes.
Uniqueness
(+/-)-Benzfendizone-13C1 is unique due to its specific labeling with carbon-13, which enhances its utility in NMR spectroscopy and other analytical techniques. This labeling provides detailed insights into molecular structures and dynamics that are not possible with non-labeled compounds.
Eigenschaften
Molekularformel |
C25H25F3N2O6 |
|---|---|
Molekulargewicht |
507.5 g/mol |
IUPAC-Name |
methyl 2-[5-(113C)ethyl-2-[[4-[3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidin-1-yl]phenoxy]methyl]phenoxy]propanoate |
InChI |
InChI=1S/C25H25F3N2O6/c1-5-16-6-7-17(20(12-16)36-15(2)23(32)34-4)14-35-19-10-8-18(9-11-19)30-22(31)13-21(25(26,27)28)29(3)24(30)33/h6-13,15H,5,14H2,1-4H3/i5+1 |
InChI-Schlüssel |
LYPWWQLKWQNQKV-HOSYLAQJSA-N |
Isomerische SMILES |
C[13CH2]C1=CC(=C(C=C1)COC2=CC=C(C=C2)N3C(=O)C=C(N(C3=O)C)C(F)(F)F)OC(C)C(=O)OC |
Kanonische SMILES |
CCC1=CC(=C(C=C1)COC2=CC=C(C=C2)N3C(=O)C=C(N(C3=O)C)C(F)(F)F)OC(C)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(2R,4R,5R)-5-azido-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12397870.png)


![N-[1-[(2R,3S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12397904.png)



![5,6-Dimethyl-4-(2-methylphenoxy)thieno[2,3-d]pyrimidine](/img/structure/B12397916.png)



